molecular formula C24H22O8 B14350976 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate CAS No. 94169-05-8

2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate

Cat. No.: B14350976
CAS No.: 94169-05-8
M. Wt: 438.4 g/mol
InChI Key: WKQALVMBISEEQI-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a complex organic compound with a unique structure that includes a xanthene core and multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves multiple steps. One common method starts with the preparation of 3-methylbut-2-en-1-yl acetate, which can be synthesized by isomerizing 3-methyl-3-buten-1-yl acetate using a catalytic amount of a carbonyl compound of a metal from subgroups 6 to 8 of the periodic system . The xanthene core is then introduced through a series of condensation reactions, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis, releasing acetic acid and the active xanthene core, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate stands out due to its xanthene core and multiple acetate groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

94169-05-8

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

IUPAC Name

[6,8-diacetyloxy-7-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl] acetate

InChI

InChI=1S/C24H22O8/c1-12(2)6-8-18-20(30-14(4)26)11-21-22(24(18)31-15(5)27)23(28)17-9-7-16(29-13(3)25)10-19(17)32-21/h6-7,9-11H,8H2,1-5H3

InChI Key

WKQALVMBISEEQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=C(O2)C=C(C=C3)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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